

Application Notes and Protocols for Antimicrobial Evaluation of Novel Phenothiazine Derivatives

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Compound of Interest

Compound Name: 3-(10H-Phenothiazin-10-yl)propanoic acid

Cat. No.: B133780

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial evaluation of novel phenothiazine derivatives. This document summarizes the current understanding of their antimicrobial activity, mechanisms of action, and provides standardized methods for their laboratory assessment.

Introduction

Phenothiazines, a class of compounds historically recognized for their antipsychotic properties, are gaining significant attention for their potential as antimicrobial agents.^{[1][2][3][4]} The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of new therapeutic avenues, and phenothiazine derivatives present a promising scaffold for the development of novel anti-infectives.^{[2][5][6]} These compounds have demonstrated a broad spectrum of activity against various bacteria and fungi, including clinically relevant and drug-resistant strains.^{[7][8][9][10][11]} Their multifaceted mechanisms of action, which can include the inhibition of efflux pumps and disruption of cellular processes, make them attractive candidates for further investigation and development.^{[2][5][12][13]}

Data Presentation: Antimicrobial Activity of Novel Phenothiazine Derivatives

The following tables summarize the reported in vitro antimicrobial activity of various novel phenothiazine derivatives against a range of microbial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are key indicators of antimicrobial efficacy.

Table 1: Antibacterial Activity of Novel Phenothiazine Derivatives

Compound/Derivative	Bacterial Strain	MIC (µg/mL)	MBC (g/L)	Reference
CWHM-974	Candida albicans (Fluconazole-resistant)	4 - 8	-	[7]
CWHM-974	Candida auris	4 - 8	-	[7]
CWHM-974	Cryptococcus neoformans	4 - 8	-	[7]
CWHM-974	Aspergillus fumigatus	4 - 8	-	[7]
Compound 14b	Staphylococcus aureus	3.125	-	[1]
Compounds 5b, 10, 11, 14a, 14c	Staphylococcus aureus	6.25	-	[1]
Compounds 3, 5a, 5c, 6, 12, 13, 14d, 14e	Staphylococcus aureus	12.5	-	[1]
Chlorpromazine	Acinetobacter baumannii (MDR)	50 - 600	100 - 2500	[9][10]
Promethazine	Acinetobacter baumannii (MDR)	50 - 600	100 - 2500	[9][10]
Trifluoperazine	Acinetobacter baumannii (MDR)	50 - 600	100 - 2500	[9][10]
Thioridazine	Acinetobacter baumannii (MDR)	50 - 600	100 - 2500	[9][10]

Table 2: Antifungal Activity of Novel Phenothiazine Derivatives

Compound/Derivative	Fungal Strain	MIC (μ g/mL)	Reference
Trifluoperazine Derivatives	Cryptococcus neoformans	Improved activity over parent compound	[14]
CWHM-974	Candida albicans (Fluconazole-resistant)	4 - 8	[7]
CWHM-974	Candida auris	4 - 8	[7]
CWHM-974	Cryptococcus glabrata	4 - 8	[7]
CWHM-974	Aspergillus fumigatus	4 - 8	[7]
CWHM-974	Fusarium spp.	4 - 8	[7]
CWHM-974	Rhizopus arrhizus	4 - 8	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the antimicrobial evaluation of novel phenothiazine derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the standardized broth microdilution method for determining the MIC of novel phenothiazine derivatives against bacterial and fungal pathogens.

Materials:

- Novel phenothiazine derivatives
- Sterile 96-well microtiter plates
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Microbial suspension standardized to 0.5 McFarland

- Positive control antibiotic/antifungal
- Negative control (broth only)
- Microplate reader

Procedure:

- Prepare a stock solution of the phenothiazine derivative in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial two-fold dilutions of the phenothiazine derivative in the appropriate broth medium. The final volume in each well should be 100 µL.
- Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5×10^5 CFU/mL for bacteria or $0.5-2.5 \times 10^3$ CFU/mL for fungi in the wells.
- Add 100 µL of the diluted microbial suspension to each well containing the phenothiazine derivative, the positive control, and the growth control (broth with inoculum).
- The final volume in each well will be 200 µL.
- Include a sterility control well containing only broth.
- Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
- After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine the concentration at which the phenothiazine derivative is microbicidal.

Procedure:

- Following the MIC determination, take a 10 μ L aliquot from each well that showed no visible growth.
- Spot-inoculate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
- Incubate the agar plates under the same conditions as the MIC assay.
- The MBC or MFC is the lowest concentration of the phenothiazine derivative that results in a $\geq 99.9\%$ reduction in the initial inoculum.

Protocol 3: Evaluation of Efflux Pump Inhibition

Phenothiazines are known to inhibit bacterial efflux pumps, which can reverse antibiotic resistance.[\[5\]](#)[\[12\]](#) This protocol describes a method to assess this activity.

Materials:

- Bacterial strain known to overexpress an efflux pump (e.g., a strain with known resistance to a specific antibiotic due to efflux)
- A known substrate of the efflux pump (e.g., ethidium bromide)
- Novel phenothiazine derivative
- Fluorometer or fluorescence microplate reader

Procedure:

- Grow the bacterial culture to the mid-logarithmic phase.
- Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).
- Resuspend the cells in the buffer to a specific optical density.
- Add the efflux pump substrate (e.g., ethidium bromide) to the cell suspension.
- Add the novel phenothiazine derivative at a sub-inhibitory concentration.

- Monitor the fluorescence of the cell suspension over time. An increase in fluorescence compared to the control (without the phenothiazine derivative) indicates an accumulation of the substrate, suggesting inhibition of the efflux pump.

Protocol 4: Assessment of Reactive Oxygen Species (ROS) Production

Some phenothiazines exert their antimicrobial effect by inducing the production of reactive oxygen species (ROS).[\[10\]](#)[\[13\]](#)

Materials:

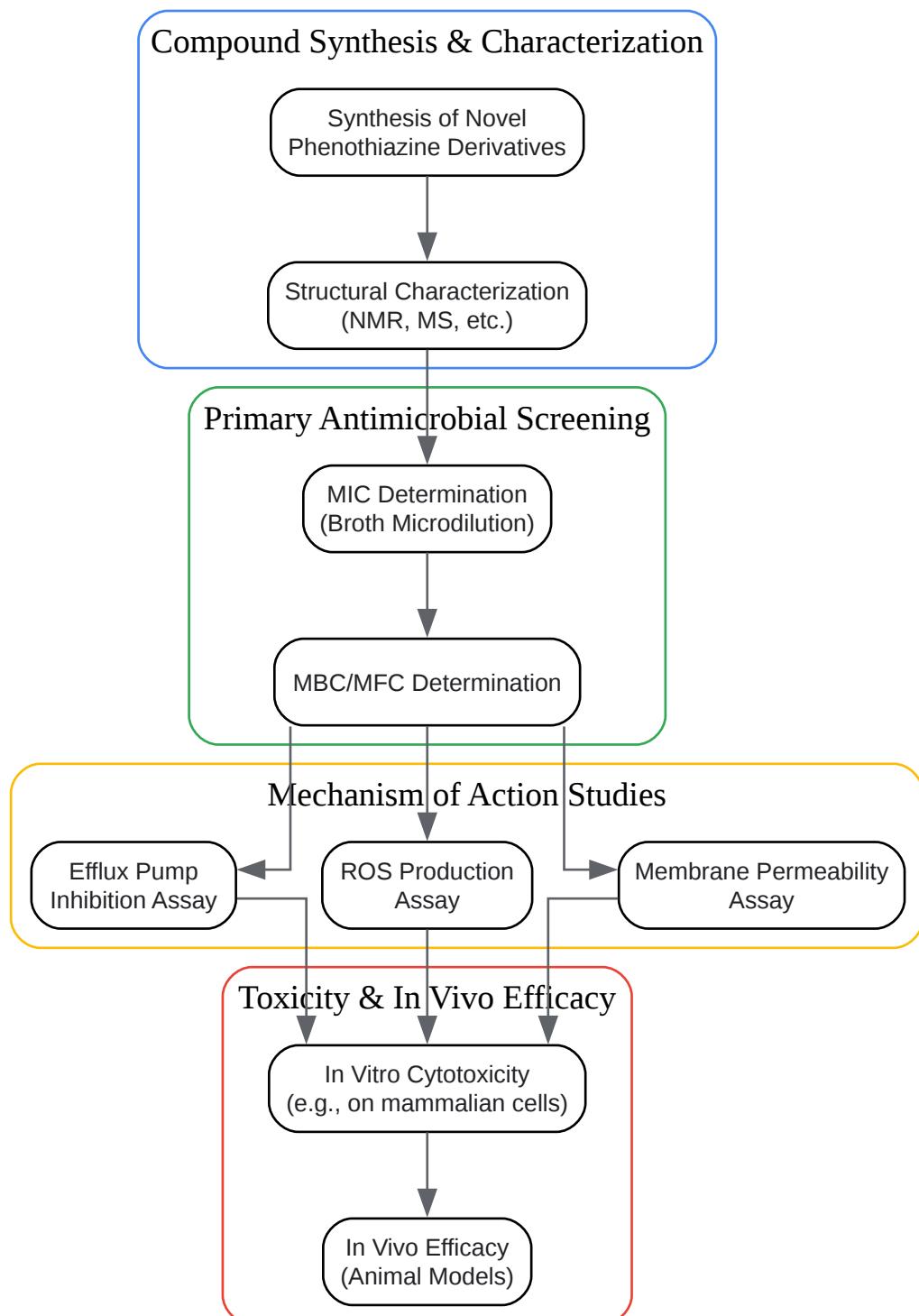
- Microbial cells
- Novel phenothiazine derivative
- 2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye
- Fluorometer or fluorescence microplate reader

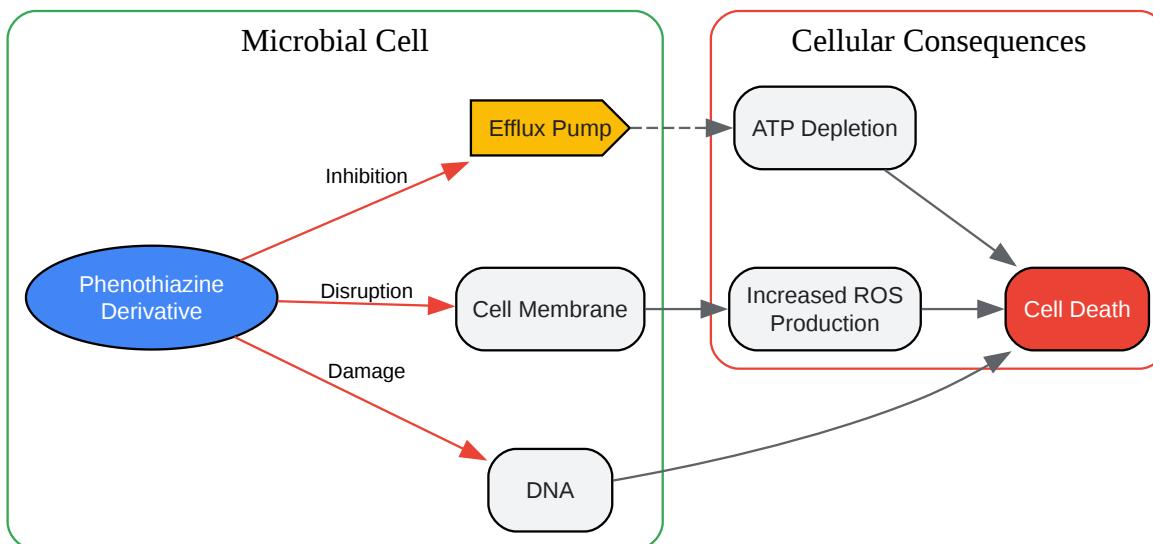
Procedure:

- Treat the microbial cells with the novel phenothiazine derivative at its MIC or a sub-MIC concentration.
- Add DCFH-DA to the cell suspension. DCFH-DA is a non-fluorescent dye that becomes fluorescent upon oxidation by ROS.
- Incubate the mixture for a specific period.
- Measure the fluorescence intensity. An increase in fluorescence in the treated cells compared to untreated cells indicates the production of ROS.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the antimicrobial evaluation of novel phenothiazine derivatives.





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